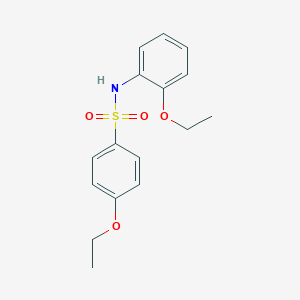

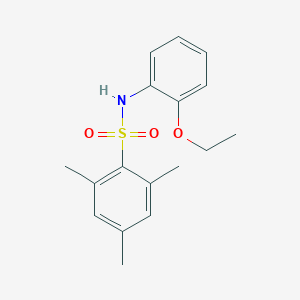

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid, also known as DMOG, is a chemical compound that has been widely used in scientific research. It is a hypoxia-mimetic agent, which means that it can mimic the effects of low oxygen levels in the body. This compound has been shown to have a wide range of applications in various fields of research, including cancer, cardiovascular diseases, and neuroscience.

Mechanism of Action

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are responsible for the degradation of HIF under normoxic conditions. By inhibiting PHDs, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can stabilize HIF and induce its transcriptional activity. This leads to the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Biochemical and Physiological Effects:

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has also been shown to increase the production of erythropoietin (EPO), which is a hormone that stimulates the production of red blood cells. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to increase glucose uptake and metabolism in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for low oxygen conditions. This allows researchers to study the effects of hypoxia in a controlled environment. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is relatively inexpensive and easy to use.

One of the limitations of using (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is its potential toxicity. It has been shown to induce cytotoxic effects in some cell types, and high concentrations of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can lead to cell death. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid. One area of interest is its potential use in cancer therapy. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Another potential area of research is the role of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in cardiovascular diseases. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to improve cardiac function in animal models of heart failure.

Finally, there is growing interest in the potential use of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid in neuroscience research. (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.

In conclusion, (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid is a versatile chemical compound that has a wide range of potential applications in scientific research. Its ability to mimic the effects of hypoxia makes it a valuable tool for studying cellular responses to low oxygen conditions. While there are some limitations to its use, the potential benefits of (Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid make it an important area of research for the future.

Synthesis Methods

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid can be synthesized by reacting 2,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base, followed by acidic hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce hypoxia-inducible factor (HIF) stabilization, which is a key regulator of cellular responses to hypoxia. HIF plays an important role in angiogenesis, erythropoiesis, and glucose metabolism.

properties

Product Name |

(Z)-4-((2,4-dimethoxyphenyl)amino)-4-oxobut-2-enoic acid |

|---|---|

Molecular Formula |

C12H13NO5 |

Molecular Weight |

251.23 g/mol |

IUPAC Name |

(Z)-4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H13NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- |

InChI Key |

RZOGENBZVRGYHU-WAYWQWQTSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)OC |

SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)